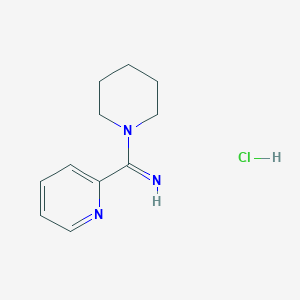![molecular formula C23H32N2O4 B6094764 2-ethoxy-6-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6094764.png)
2-ethoxy-6-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-6-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol is a synthetic compound that has been studied extensively for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659, and has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of TAK-659 is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. Specifically, TAK-659 has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is involved in the activation of various signaling pathways in cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a variety of biochemical and physiological effects. In addition to its potential as a cancer treatment, the compound has also been studied for its potential applications in the treatment of autoimmune diseases and inflammatory disorders. TAK-659 has been shown to inhibit the activity of BTK in immune cells, which can help to reduce inflammation and autoimmune responses.
実験室実験の利点と制限
One of the primary advantages of TAK-659 for lab experiments is its specificity for BTK. This allows researchers to study the effects of BTK inhibition on various cellular pathways without the confounding effects of other compounds. However, one limitation of TAK-659 is its relatively low potency, which can make it difficult to achieve significant effects at lower concentrations.
将来の方向性
There are several potential future directions for research on TAK-659. One area of interest is the development of more potent analogs of the compound, which could help to improve its efficacy as a cancer treatment. Another area of interest is the study of the compound's effects on other signaling pathways that are involved in cancer and autoimmune diseases. Finally, there is potential for the development of TAK-659 as a diagnostic tool for the detection of BTK activity in cancer cells.
合成法
The synthesis of TAK-659 is a complex process that involves several steps. The first step involves the reaction of 2-ethoxy-6-hydroxybenzaldehyde with 3-(2-hydroxyethyl)-4-(3-methoxybenzyl)piperazine in the presence of a base. This reaction produces a key intermediate, which is then reacted with formaldehyde and a reducing agent to form the final product, TAK-659.
科学的研究の応用
TAK-659 has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of oncology, where the compound has been shown to have potential as a treatment for various types of cancer. TAK-659 has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
2-ethoxy-6-[[3-(2-hydroxyethyl)-4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4/c1-3-29-22-9-5-7-19(23(22)27)16-24-11-12-25(20(17-24)10-13-26)15-18-6-4-8-21(14-18)28-2/h4-9,14,20,26-27H,3,10-13,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRDJBNJUJWPJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCN(C(C2)CCO)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-phenyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B6094686.png)
![N-[1-{[(4-bromophenyl)amino]carbonyl}-3-(methylthio)propyl]benzamide](/img/structure/B6094688.png)
![N-[(5-bromo-2-methoxyphenyl)sulfonyl]alanine](/img/structure/B6094697.png)
![7-(2,3-difluorobenzyl)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6094703.png)

![1-(2-{[(2-methoxyethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6094719.png)
![2-(2,4-dichloro-6-methylphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B6094726.png)
![N-(4-chlorobenzyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6094739.png)
![N,N'-[[(2,4,5-trichlorophenyl)imino]bis(sulfonyl-4,1-phenylene)]diacetamide](/img/structure/B6094756.png)


![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6094765.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B6094766.png)
